

Elucidating the Molecular Architecture of Dactylfungin B using NMR Spectroscopy

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Compound of Interest

Compound Name: Dactylfungin B

Cat. No.: B606928

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of natural product chemistry and drug discovery.

Introduction

Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, characterized by a unique structure featuring a γ -pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.^[1] The detailed structural elucidation of these complex natural products is crucial for understanding their mechanism of action, establishing structure-activity relationships (SAR), and enabling further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous determination of the constitution and relative stereochemistry of such intricate molecules.^{[2][3][4]} This application note provides a detailed protocol for the structure elucidation of **Dactylfungin B** and its analogues using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The methodologies outlined herein are based on the successful structural characterization of closely related dactylfungin derivatives, such as Dactylfungin C and D.^{[5][6][7][8][9]} The combination of ^1H and ^{13}C NMR for identifying the carbon skeleton, along with 2D correlation experiments like COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals and the establishment of covalent bonds. Furthermore, through-space correlations observed in NOESY or ROESY experiments are critical for determining the relative configuration of stereocenters.^[7]

Data Presentation: NMR Spectroscopic Data of Dactylfungin Analogues

The following tables summarize the ^1H and ^{13}C NMR data for Dactylfungin C (a close analogue of **Dactylfungin B**), as determined in Methanol- d_4 .^[5] This data serves as a reference for the expected chemical shifts and multiplicities for **Dactylfungin B**.

Table 1: ^1H and ^{13}C NMR Data for the α -Pyrone Core and Polvalcohol Moiety of Dactylfungin C in Methanol- d_4 .^[5]

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
2	170.2	5.89, s
3	108.0	
4	180.1	
5	97.5	
1'	76.5	4.25, d (9.8)
2'	73.1	3.29, dd (9.8, 8.8)
3'	74.6	3.55, t (8.8)
4'	40.5	1.80, m
5'	77.6	3.75, m
6'	14.5	1.25, d (6.5)

Table 2: ^1H and ^{13}C NMR Data for the Long Aliphatic Side-Chain of Dactylfungin C in Methanol- d_4 .^[5]

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1"	44.6	2.85, m
2"	77.9	3.80, m
3"	132.5	5.58, dd (15.5, 6.5)
4"	135.8	6.29, dd (15.5, 7.5)
5"	41.2	2.20, m
6"	26.8	1.45, m
7"	35.1	1.55, m
8"	80.3	3.65, m
9"	42.1	1.70, m
10"	28.9	1.35, m
11"	130.2	5.55, dd (15.0, 7.0)
12"	138.1	6.04, dd (15.0, 8.0)
13"	40.8	2.15, m
14"	27.5	1.40, m
15"	36.2	1.65, m
16"	79.0	3.70, m
17"	45.3	1.75, m
18"	22.1	1.30, m
19"	14.4	0.89, t (7.3)
20"	12.1	1.05, d (6.8)
21"	11.8	0.95, d (7.0)
22"	19.5	0.98, d (6.6)
23"	17.8	0.85, d (6.9)

Experimental Protocols

Sample Preparation

- **Dissolution:** Dissolve approximately 1-5 mg of purified **Dactylfungin B** in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Filtration:** Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- **Degassing (Optional):** For oxygen-sensitive samples or for precise NOE measurements, degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[\[10\]](#)

a. 1D NMR Spectroscopy

- **¹H NMR:** Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons. This provides initial information on the types of protons present (olefinic, aliphatic, hydroxyl, etc.).
- **¹³C NMR:** Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

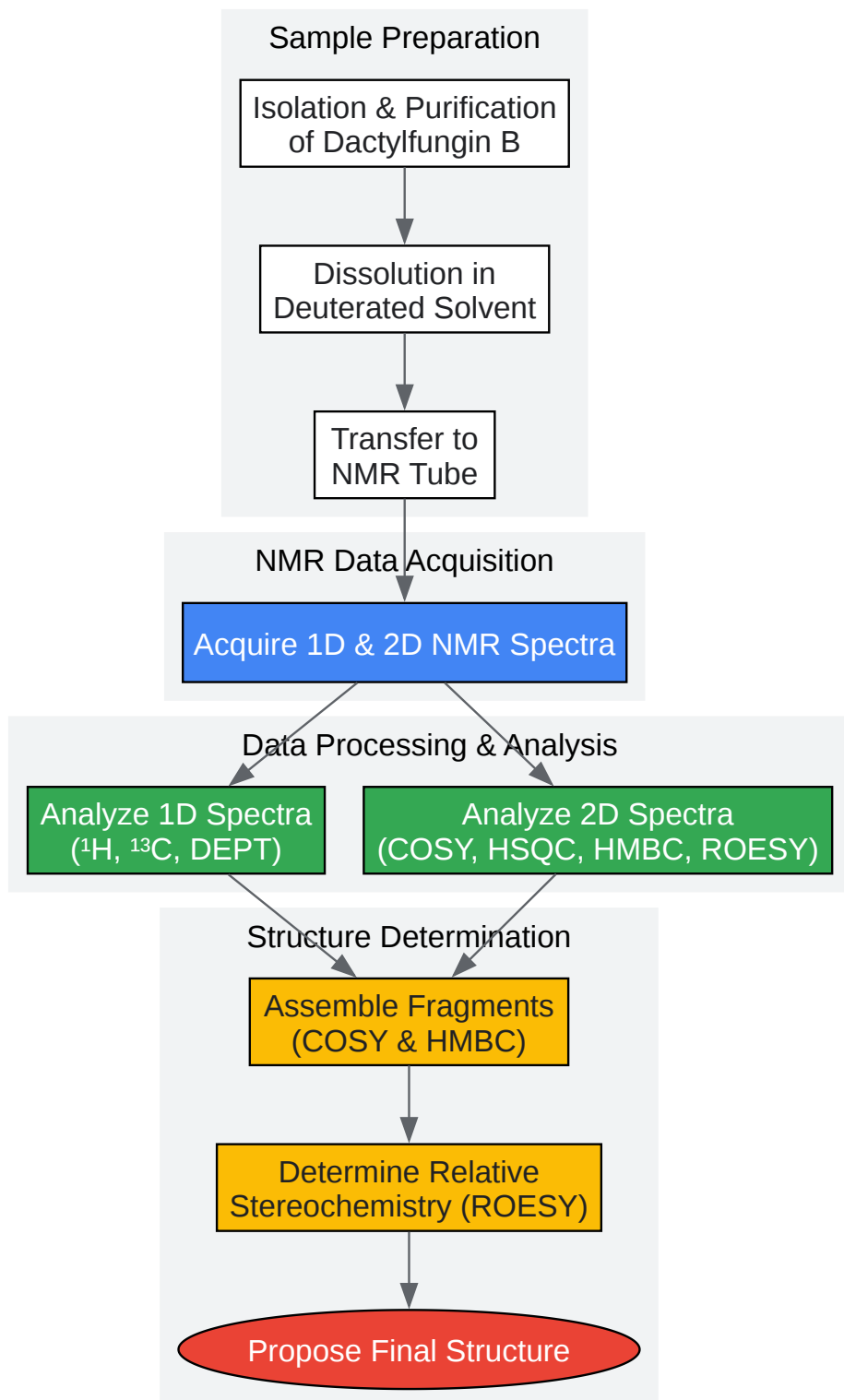
b. 2D NMR Spectroscopy

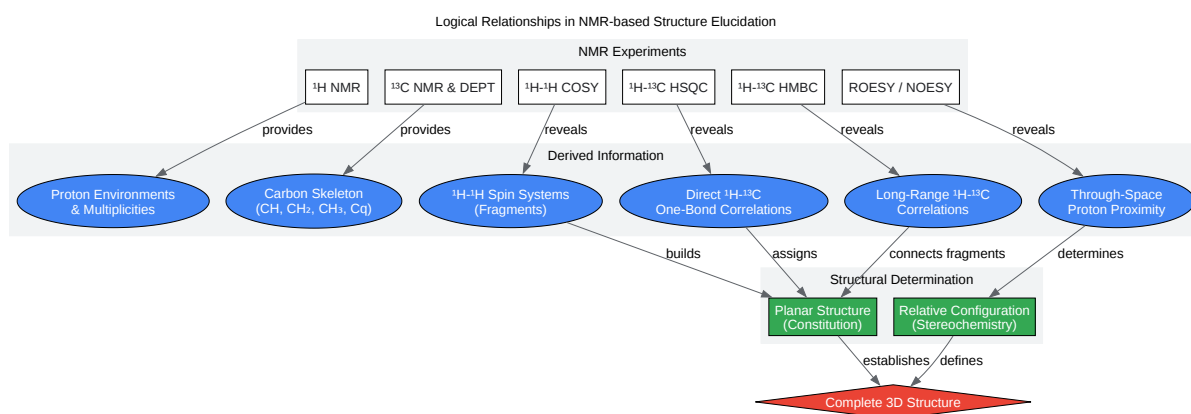
- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for establishing spin systems and tracing out proton-proton connectivities within molecular fragments.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. This is a crucial step for assigning the carbon spectrum based on the already assigned proton spectrum.[\[11\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (^2JCH and ^3JCH). HMBC is vital for connecting the fragments identified by COSY, by showing long-range correlations across quaternary carbons and heteroatoms.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visualizations

Experimental Workflow

Experimental Workflow for Dactylfungin B Structure Elucidation





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